molecular formula C21H18N4O2 B2991597 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one CAS No. 1207035-35-5

2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B2991597
CAS No.: 1207035-35-5
M. Wt: 358.401
InChI Key: XUYGPZWOGAURKF-UHFFFAOYSA-N
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Description

The compound 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one features a pyridazinone core substituted at the 2-position with a methyl-linked 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl group and a phenyl group at the 6-position. This structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor antagonism . Synthesis typically involves alkylation of pyridazinone precursors with halide derivatives of 1,2,4-oxadiazoles under basic conditions (e.g., cesium carbonate in DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-8-9-17(12-15(14)2)21-22-19(27-24-21)13-25-20(26)11-10-18(23-25)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYGPZWOGAURKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one , commonly referred to as a pyridazinone derivative, is part of a broader class of oxadiazole-containing compounds noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a 1,2,4-oxadiazole ring and a pyridazine moiety. The presence of these heterocycles contributes to its biological activity by influencing interactions with various biological targets. The molecular structure is depicted below:

ComponentStructure
OxadiazoleOxadiazole Structure
PyridazinePyridazine Structure

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines. The compound under discussion has been evaluated against several cancer types:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values suggest that the compound may effectively inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The proposed mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic enzymes. For example, compounds with similar structures have demonstrated activity against strains of Mycobacterium tuberculosis and other pathogens:

PathogenActivity ObservedReference
Mycobacterium tuberculosisActive against resistant strains
Staphylococcus aureusMembrane disruption observed

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It has shown inhibitory potency against various enzymes such as:
    • Histone Deacetylases (HDACs) : Implicated in cancer progression.
    • Carbonic Anhydrase (CA) : Involved in pH regulation in tissues.
    • Sirtuin 2 (SIRT2) : Linked to neurodegenerative diseases.
  • Cell Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A recent investigation evaluated the anticancer effects of various oxadiazole derivatives including our compound on multiple cancer cell lines. Results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study demonstrated that a structurally similar compound exhibited potent activity against drug-resistant strains of bacteria, suggesting potential for development as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the oxadiazole and pyridazinone rings, impacting physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyridazinone-Oxadiazole Derivatives

Compound Name/ID Substituents (Oxadiazole/Pyridazinone) Molecular Formula Molecular Weight Yield (%) Purity (%) Notable Properties/Activities
Target Compound 3,4-dimethylphenyl (Oxadiazole); phenyl (Pyridazinone) C₂₃H₂₀N₄O₂ 408.44 - - Not explicitly reported
M455-0269 2H-1,3-benzodioxol-5-yl (Oxadiazole); 3,4-dimethylphenyl (Pyridazinone) C₂₃H₂₀N₄O₄ 416.44 - - Antimicrobial screening candidate
F839-0554 4-(trifluoromethyl)phenyl (Oxadiazole); 4-isopropylphenyl (Pyridazinone) C₂₅H₂₁F₃N₄O₂ 490.46 - - High lipophilicity (logP ~4.2)
Compound 46 4-chlorophenethyl (Oxadiazole); benzimidazolone C₁₇H₁₄ClN₃O₂ 339.76 72 99.01 Dual TRPA1/TRPV1 antagonist (IC₅₀ <1 µM)
6-Phenyl-2-(4-phenyl-5-thioxo-triazol-3-yl)pyridazin-3(2H)-one 4-phenyl-5-thioxo-triazole (Pyridazinone) C₁₈H₁₃N₅OS 355.39 65* - Antihypertensive activity (in vitro)

*Yield estimated from analogous synthesis methods .

Key Observations:

Fluorinated analogs like F839-0554 exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .

Synthetic Efficiency: Yields for oxadiazole-linked pyridazinones vary widely (30–72%), with electron-withdrawing substituents (e.g., trifluoromethyl in F839-0554) often reducing yields due to steric hindrance . The target compound’s synthesis likely follows methods similar to (room-temperature alkylation), though exact yields are unreported .

Biological Activity: Compounds with halogenated or trifluoromethyl groups (e.g., Compound 46, F839-0554) show enhanced receptor binding, likely due to increased electronegativity and van der Waals interactions .

Structural Flexibility :

  • Replacement of oxadiazole with triazole () retains heterocyclic diversity but alters hydrogen-bonding capacity, impacting solubility and target engagement .

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